Sodium sarcosinate
Overview
Description
Sodium sarcosinate, also known as N-methylglycine sodium salt, is an intermediate for industrial cleaning products . It is an anionic surfactant derived from sarcosine and is used in various applications such as manufacturing biodegradable surfactants and toothpastes . It is also used as a foaming and cleansing agent in shampoo, shaving foam, toothpaste, and foam wash products .
Synthesis Analysis
Sodium sarcosinate is synthesized in a one-step amidation reaction . The synthesis of sodium cocoyl sarcosinate involves the reaction of cocoyl chloride and N-methyl glycine . The influences of reactant molar ratios, temperature, reaction time, pH, and solvent on the reaction yield were investigated and also the kinetics of the reaction was studied .
Molecular Structure Analysis
Sodium sarcosinate is composed of an amide comprising a fatty acyl residue and sarcosine . It has a molecular formula of C3H8NNaO2 .
Chemical Reactions Analysis
The synthesis of sodium cocoyl sarcosinate involves the reaction of cocoyl chloride and N-methyl glycine . The reaction follows second-order kinetics and the reaction rate constant is 0.0153 mol−1 L s−1 at 35 °C .
Physical And Chemical Properties Analysis
Sodium sarcosinate is an anionic surfactant with both hydrophilic and hydrophobic groups in its chemical structure . It is known for its low toxicity, dermatology softness, hydrolysis resistance, high efficiency in hard water, and fast biodegradability .
Scientific Research Applications
Synthesis and Industrial Scale-Up
Sodium sarcosinate is synthesized through a one-step amidation reaction, starting as a methylated glycine derivative . It’s particularly notable for its application in the synthesis of anionic surfactants. The optimization of synthesis parameters has been extensively studied, leading to the development of pilot plants and proposals for industrial-scale production. This compound’s synthesis involves a second-order reaction, with the best yield obtained at 303°C over a total reaction time of 6 hours .
Surfactant Properties and Applications
As an anionic surfactant, sodium sarcosinate exhibits properties that make it valuable in reducing interfacial tension, which is crucial in improving the dispersion or solubilization of immiscible phases . Its surfactant nature is based on the balance between hydrophilic and hydrophobic parts of the molecule, known as the Hydrophile-Lipophile Balance (HLB). This balance is essential for applications in biochemistry, crystallization, and manipulation of biological molecules .
Drug Formulation
In the pharmaceutical industry, sodium sarcosinate is used to enhance the solubility and stability of poorly soluble drugs . This improvement in drug solubility directly contributes to increased bioavailability, making medications more effective at lower doses and potentially reducing side effects.
Membrane Permeabilization and Solubilization
The compound’s ability to permeabilize membranes and solubilize proteins makes it a valuable tool in biochemistry and molecular biology. It aids in the solubilization of inclusion bodies and membrane proteins, which is a critical step in the purification and analysis of these biological components .
Personal Care Products
Although not directly related to scientific research, sodium sarcosinate’s role as a foaming and cleansing agent in personal care products like shampoos, shaving foams, and toothpaste is worth mentioning. It’s derived from sarcosine and is used for its mildness and ability to create a rich lather .
Mechanism of Action
Target of Action
Sodium sarcosinate, also known as sarcosyl, is primarily used as a surfactant in various industries, including personal care and household cleaning . It targets the skin and hair, where it functions as a foaming and cleansing agent . It is also known to inhibit an enzyme (5 alpha-reductase) responsible for androgen hormone metabolism, which in turn promotes sebum production .
Mode of Action
Sodium sarcosinate works by attracting excess oil and dirt, then carefully removing the grime from the hair or skin by emulsifying it so it rinses easily away with water . It is amphiphilic due to the hydrophobic 12-carbon chain and the hydrophilic carboxylate .
Biochemical Pathways
Sodium sarcosinate is derived from sarcosine, an amino acid that occurs naturally in the body . It is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .
Pharmacokinetics
It is known to be readily biodegradable under aerobic conditions . This means that when exposed to oxygen, microorganisms can efficiently break down sodium sarcosinate into harmless byproducts .
Result of Action
Regular use of a product with sodium sarcosinate has been shown to improve the appearance of the hair (especially locks that are damaged) by boosting shine and body .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the rate at which sodium sarcosinate is degraded . It is also worth noting that the biodegradability of sodium sarcosinate may vary depending on the specific conditions of the environment . Despite these factors, sodium sarcosinate is considered environmentally friendly due to its high biodegradability and low toxicity .
Safety and Hazards
Future Directions
While specific future directions for Sodium Sarcosinate were not found, it is worth noting that surfactants like Sodium Sarcosinate have a broad range of applications and are of great practical importance . Their unique physical and chemical properties make them potential candidates for various industrial applications .
properties
IUPAC Name |
sodium;2-(methylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFONQSOSYEWCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-97-1 (Parent), 68411-97-2 (Parent) | |
Record name | Sarcosine sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, coconut oil, with sarcosine, sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027568 | |
Record name | Sarcosine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium sarcosinate | |
CAS RN |
4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |
Record name | Sarcosine sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, coconut oil, with sarcosine, sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sarcosine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium sarcosinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM SARCOSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHN3PQL8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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